A Technical Guide to Boc-D-Sec(Mob)-OH: Properties and Applications in Peptide Synthesis
A Technical Guide to Boc-D-Sec(Mob)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butyloxycarbonyl-Se-(4-methoxybenzyl)-D-selenocysteine, commonly abbreviated as Boc-D-Sec(Mob)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of the non-proteinogenic amino acid D-selenocysteine into peptide chains. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the 4-methoxybenzyl (Mob) group on the selenium atom allows for controlled and sequential peptide elongation. This guide provides a comprehensive overview of the chemical properties of Boc-D-Sec(Mob)-OH, detailed experimental protocols for its use, and logical workflows for its application in research and drug development.
Core Chemical Properties
The fundamental chemical and physical properties of Boc-D-Sec(Mob)-OH are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₅Se | [1] |
| Molecular Weight | 388.3 g/mol | [1] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |
| CAS Number | 959415-39-5 (L-isomer) | [1][2] |
| Appearance | White to off-white powder (inferred from related compounds) | |
| Storage Temperature | 2-8°C | [3][4][5] |
| Solubility | Soluble in dimethylformamide (DMF) (inferred from similar compounds) |
Experimental Protocols
The primary application of Boc-D-Sec(Mob)-OH is in Boc-based solid-phase peptide synthesis (SPPS). Below is a detailed, representative protocol for the incorporation of a Boc-D-Sec(Mob)-OH residue into a peptide chain followed by the deprotection of the Mob group.
Boc-SPPS Protocol for Incorporation of Boc-D-Sec(Mob)-OH
This protocol outlines the key steps for coupling Boc-D-Sec(Mob)-OH onto a resin-bound peptide chain.
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Resin Preparation:
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Start with a suitable resin for Boc-SPPS (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.
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Swell the resin in dichloromethane (DCM) for 30-60 minutes.
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Boc Deprotection:
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Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
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Wash the resin thoroughly with DCM, followed by a neutralization step using 10% diisopropylethylamine (DIEA) in DCM.
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Wash the resin again with DCM to remove excess base.
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Coupling of Boc-D-Sec(Mob)-OH:
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Dissolve Boc-D-Sec(Mob)-OH (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-4 equivalents) in DMF.
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Add DIEA (4-8 equivalents) to the activation mixture.
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Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
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Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
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Capping (Optional):
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To block any unreacted amino groups, treat the resin with an acetic anhydride/DIEA solution in DCM.
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Chain Elongation:
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Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
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Deprotection of the Mob Group from Selenocysteine
The Mob group is a semi-permanent protecting group that is stable to the acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions or with specific reagents.
Method 1: Trifluoroacetic Acid (TFA) Cleavage Cocktail
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Reagents:
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TFA
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Scavengers such as thioanisole, triethylsilane (TES), or water. A recommended cocktail is TFA/TES/thioanisole (96:2:2 v/v/v).[3]
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Procedure:
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Treat the resin-bound peptide with the cleavage cocktail for 2-4 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide from the filtrate by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
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Dry the peptide under vacuum.
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Method 2: 2,2'-Dithiobis(5-nitropyridine) (DTNP) Deprotection
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Reagents:
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TFA
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DTNP
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Procedure:
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Dissolve the peptide in TFA.
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Add a solution of DTNP in TFA. Sub-stoichiometric amounts of DTNP can be effective for the deprotection of Sec(Mob).
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The reaction is typically complete within an hour.
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The resulting peptide will have a 5-nitro-2-pyridinesulfenyl (Npys) group on the selenium, which can be subsequently removed by reduction.
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Visualizations
Boc-SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Boc protection strategy, including the incorporation of a Boc-D-Sec(Mob)-OH residue.
Caption: General workflow for Boc solid-phase peptide synthesis.
Mob Group Deprotection Logic
This diagram outlines the decision-making process and pathways for the deprotection of the Mob group from the selenocysteine residue within a synthesized peptide.
Caption: Decision logic for Mob group deprotection from selenocysteine.
